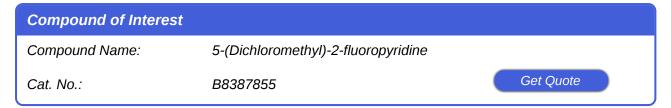


In-depth Technical Guide: 5-(Dichloromethyl)-2fluoropyridine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Dichloromethyl)-2-fluoropyridine is a halogenated pyridine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of both a fluorine atom and a dichloromethyl group on the pyridine ring imparts unique electronic properties and reactivity, making it a subject of interest for medicinal and process chemists. This guide provides a summary of its known chemical properties, plausible synthetic approaches, and reactivity profile based on available data.

Core Chemical Properties

Quantitative data for **5-(Dichloromethyl)-2-fluoropyridine** is limited in publicly available literature. The following table summarizes key physicochemical properties, including predicted values for some metrics.



Property	Value	Source
Molecular Formula	C ₆ H ₄ Cl ₂ FN	[1]
Molecular Weight	179.97 g/mol	[1]
Boiling Point	210–215 °C (estimated)	[1]
Solubility	Moderate in polar aprotic solvents (e.g., DMSO, THF), limited water solubility.	[1]

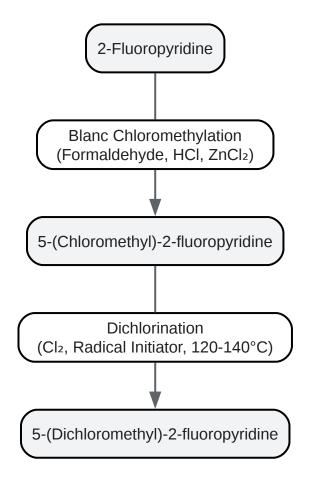
Synthesis and Purification

While specific, detailed experimental protocols for the synthesis of **5-(Dichloromethyl)-2-fluoropyridine** are not readily available in the surveyed literature, plausible synthetic routes can be proposed based on analogous chemical transformations.

Plausible Synthetic Pathway

A potential two-step synthesis starting from 2-fluoropyridine is outlined below. This pathway involves an initial chloromethylation followed by a more extensive chlorination of the methyl group.





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Caption: Plausible synthetic route to **5-(Dichloromethyl)-2-fluoropyridine**.

Experimental Protocols (Hypothetical)

Based on the plausible synthetic pathway, the following are hypothetical, generalized experimental procedures. Note: These are not from a cited, peer-reviewed source and would require optimization and safety assessment.

Step 1: Synthesis of 5-(Chloromethyl)-2-fluoropyridine via Blanc Chloromethylation

- To a solution of 2-fluoropyridine, add formaldehyde and concentrated hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride.
- The reaction mixture is typically stirred at a controlled temperature to facilitate the chloromethylation at the 5-position of the pyridine ring.



- Upon completion, the reaction is quenched, and the product is extracted using a suitable organic solvent.
- The organic layer is then washed, dried, and concentrated to yield crude 5-(chloromethyl)-2-fluoropyridine.

Step 2: Synthesis of **5-(Dichloromethyl)-2-fluoropyridine** via Dichlorination

- The crude 5-(chloromethyl)-2-fluoropyridine is dissolved in a suitable solvent.
- Chlorine gas is bubbled through the solution at an elevated temperature (e.g., 120–140°C) in the presence of a radical initiator, such as methyl ethyl ketone peroxide.[1]
- The reaction progress is monitored until the conversion of the monochloromethyl group to the dichloromethyl group is complete.
- The reaction mixture is then cooled, and the excess chlorine and solvent are removed.

Purification

Purification of the final product can likely be achieved through column chromatography. A suggested mobile phase is a mixture of ethyl acetate and petroleum ether.[1]

Chemical Reactivity and Potential Applications

The chemical reactivity of **5-(Dichloromethyl)-2-fluoropyridine** is dictated by the electrophilic nature of the dichloromethyl group and the electronic properties of the fluorinated pyridine ring.

- Nucleophilic Substitution: The chlorine atoms on the dichloromethyl group are susceptible to substitution by nucleophiles such as amines and alkoxides, particularly under basic conditions.[1]
- Cross-Coupling Reactions: The pyridine nitrogen can direct cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]

These reactive properties make **5-(Dichloromethyl)-2-fluoropyridine** a potentially valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents where the introduction of a dichloromethyl-substituted pyridine



moiety is desired. The fluorine atom can also serve to modulate the pharmacokinetic properties of a final drug candidate.

Conclusion

5-(Dichloromethyl)-2-fluoropyridine is a chemical intermediate with potential utility in synthetic organic chemistry. While detailed experimental data and protocols are not widely published, its chemical properties can be inferred from related structures. Further research and publication of its experimental characterization would be beneficial for the scientific community.

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References

- 1. 5-(Dichloromethyl)-2-fluoropyridine () for sale [vulcanchem.com]
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